molecular formula C8H16O3 B15272484 Methyl 3-hydroxy-2,2,3-trimethylbutanoate

Methyl 3-hydroxy-2,2,3-trimethylbutanoate

Cat. No.: B15272484
M. Wt: 160.21 g/mol
InChI Key: CFSJCAFTHIBDFG-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2,2,3-trimethylbutanoate is an organic compound with the molecular formula C8H16O3. It is a methyl ester derivative of 3-hydroxy-2,2,3-trimethylbutanoic acid. This compound is known for its unique structure, which includes a hydroxyl group and three methyl groups attached to a butanoate backbone. It is used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2,2,3-trimethylbutanoate can be synthesized through esterification of 3-hydroxy-2,2,3-trimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The acid and methanol are fed into a reactor containing an acid catalyst, and the reaction mixture is heated to maintain the reflux. The ester product is then separated from the reaction mixture by distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group or the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or alcohols.

Scientific Research Applications

Methyl 3-hydroxy-2,2,3-trimethylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2,2,3-trimethylbutanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions, which can modulate the activity of biological molecules. The pathways involved include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitution.

Comparison with Similar Compounds

    Methyl 3-hydroxy-2-methylbutanoate: Similar structure but with fewer methyl groups.

    Methyl 3-hydroxy-3-methylbutanoate: Similar structure but with a different arrangement of methyl groups.

Uniqueness: Methyl 3-hydroxy-2,2,3-trimethylbutanoate is unique due to the presence of three methyl groups on the butanoate backbone, which imparts distinct steric and electronic properties. This makes it more stable and less reactive compared to its analogs, allowing for specific applications in synthesis and research.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

methyl 3-hydroxy-2,2,3-trimethylbutanoate

InChI

InChI=1S/C8H16O3/c1-7(2,6(9)11-5)8(3,4)10/h10H,1-5H3

InChI Key

CFSJCAFTHIBDFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)C(C)(C)O

Origin of Product

United States

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